molecular formula C21H20N2O2S2 B3305232 N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide CAS No. 922892-82-8

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide

Cat. No.: B3305232
CAS No.: 922892-82-8
M. Wt: 396.5 g/mol
InChI Key: NHYGWYNGTSMAHG-UHFFFAOYSA-N
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Description

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide is a heterocyclic compound featuring an indeno[1,2-d]thiazole core fused with a bicyclic aromatic system. The molecule includes a 4-[(4-methoxyphenyl)sulfanyl]butanamide side chain, which introduces a sulfanyl (S–) linkage and a methoxy-substituted phenyl group.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-25-15-8-10-16(11-9-15)26-12-4-7-19(24)22-21-23-20-17-6-3-2-5-14(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYGWYNGTSMAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide involves its interaction with molecular targets such as enzymes. For instance, its antiviral activity is attributed to its ability to bind to the active site of the 3CLpro enzyme, thereby inhibiting its function and preventing viral replication. Molecular docking studies have provided insights into the binding mode and interactions at the molecular level .

Comparison with Similar Compounds

Structural Analog: N-{8H-Indeno[1,2-d]thiazol-2-yl}-2-(naphthalen-1-yl)acetamide

Key Features :

  • Core Structure: Indeno[1,2-d]thiazole fused system.
  • Substituent : A naphthalene-linked acetamide group instead of the sulfanyl-butanamide chain.
  • Molecular Weight : 356.44 g/mol (C${22}$H${16}$N$_2$OS) .

Comparison :

  • The naphthalene moiety enhances aromatic stacking interactions, which may improve binding affinity to hydrophobic enzyme pockets compared to the methoxyphenyl group in the target compound.

Indeno[1,2-d]thiazole Derivatives as SARS-CoV-2 Inhibitors

Several indeno[1,2-d]thiazole derivatives (e.g., compounds 7c–7i) were synthesized with varying substituents (e.g., methoxy, chloro, isobutoxy) on the benzamide side chain. Key findings include:

Compound Substituent(s) Yield (%) Molecular Weight (g/mol)
7c Isobutoxy, 3,5-dimethoxy 40 422.48
7d Methyl, 3,5-dimethoxy 47 378.43
7e Chloro, 3,5-dimethoxy 39 398.87
7h Methoxy, 3-methoxy 47 364.40

Comparison :

  • The target compound’s 4-[(4-methoxyphenyl)sulfanyl]butanamide side chain introduces a longer alkyl chain and sulfur atom, which may enhance metabolic stability compared to shorter benzamide-linked derivatives like 7h .
  • The methoxy group’s position (para vs.

Thiazole Derivatives with Piperazine-Acetamide Moieties

Compounds such as 13–18 (e.g., N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) feature piperazine rings linked to thiazole cores :

Compound Substituent(s) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
13 4-Methoxyphenyl, p-tolyl 75 289–290 422.54
16 4-Methoxyphenyl, phenyl 86 281–282 408.52

Comparison :

  • The target compound lacks a piperazine ring, which in analogs like 13 and 16 contributes to basicity and hydrogen-bonding capacity.

Thiazole-Based BRAFV600E Kinase Inhibitors

Compound 19 (N-[2-Benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine) shares the 4-methoxyphenyl-thiazole motif but incorporates a sulfonyl-hydrazine group .
Comparison :

  • The sulfonyl group in 19 enhances electronegativity and may improve solubility in polar solvents compared to the sulfanyl linkage in the target compound.
  • Both compounds leverage the methoxyphenyl group for π-π stacking, but the target compound’s indeno-thiazole core likely increases planarity and aromatic interactions.

Cardioprotective Thiazole-Hydrazine Derivatives

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide demonstrated superior cardioprotective activity to reference drugs like Levocarnitine .
Comparison :

  • The hydrazine moiety in this analog introduces additional hydrogen-bonding sites, which are absent in the target compound’s butanamide chain.
  • Both compounds utilize the 4-methoxyphenyl-thiazole system, suggesting shared pharmacophoric elements for biological activity.

Biological Activity

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide is a compound of interest due to its potential biological activities, particularly in the context of viral infections and possibly other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N3O3S2. It has a molecular weight of 453.5770 g/mol. The compound features a complex structure that includes an indeno-thiazole core and a methoxyphenyl sulfanyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The process generally includes the formation of the indeno-thiazole framework followed by the introduction of the sulfanyl and butanamide moieties. Detailed synthetic routes are often documented in chemical literature and can vary based on specific experimental conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar indeno-thiazole derivatives against SARS-CoV-2. For instance, a related compound demonstrated significant inhibitory activity against the SARS-CoV-2 3CLpro protease with an IC50 value of 1.28 μM, indicating that modifications to the indeno-thiazole structure can enhance antiviral properties .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit key viral enzymes or proteins involved in replication. Molecular docking studies suggest that such compounds can effectively bind to target sites within viral proteases, disrupting their function .

Study on SARS-CoV-2 Inhibition

A study synthesized various 8H-indeno[1,2-d]thiazole derivatives and evaluated their activities against SARS-CoV-2 3CLpro. Among these derivatives, one compound exhibited an IC50 value of 6.42 μM, demonstrating that structural modifications can significantly impact biological efficacy . This underscores the importance of structure-activity relationships (SAR) in drug design.

Data Summary

Compound Biological Activity IC50 (µM) Target
This compoundAntiviralTBDSARS-CoV-2 3CLpro
Related Indeno-Thiazole DerivativeAntiviral1.28SARS-CoV-2 3CLpro
Related Indeno-Thiazole DerivativeAntiviral6.42SARS-CoV-2 3CLpro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide

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